molecular formula C15H21N3 B8719391 2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile

2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile

Cat. No. B8719391
M. Wt: 243.35 g/mol
InChI Key: UPVSBCHZSIHTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Benzyl-piperazin-1-yl)-2-methyl-propionitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-2-methylpropanenitrile

InChI

InChI=1S/C15H21N3/c1-15(2,13-16)18-10-8-17(9-11-18)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3

InChI Key

UPVSBCHZSIHTBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.5 ml of acetone, 20 g of dry MgSO4, 10 g of N,N-dimethylacetamide, 10 g of 1-benzylpiperazine and 9.5 ml of 2-hydroxyisobutyronitrile are mixed together and heated at 45° C. for 48 hours with vigorous stirring. The reaction mixture is poured onto ice and left stirring for 30 minutes. The mixture is extracted with ether, the organic phase is washed several times with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 13 g of the expected product are obtained.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4.5 ml of acetone, 20 g of dry MGSO4, 10 g of N,N-dimethylacetamide, 10 g of 1-benzylpiperazine and 9.5 ml of 2-hydroxyisobutyronitrile are mixed together and heated at 45° C. for 48 hours with vigorous stirring. The reaction mixture is poured onto ice and left stirring for 30 minutes. The mixture is extracted with ether, the organic phase is washed several times with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 13 g of the expected product are obtained.
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One

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